N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
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Description
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C20H18N4O2S2 and its molecular weight is 410.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with an indolin-2-one structure have been found to interact with various targets such as toll-like receptor 7 (tlr7) and acetylcholine esterase (ache) .
Mode of Action
Related indolin-2-one compounds have been shown to activate tlr7, thereby inducing the secretion of tlr7-regulated cytokines il-12, tnf-α, and ifn-α in human pbmc cells . Other indolin-2-one derivatives have been designed as AChE inhibitors, which can prevent the breakdown of acetylcholine, a neurotransmitter important for memory and learning .
Biochemical Pathways
Activation of tlr7 can lead to the activation of the nf-κb pathway, which plays a crucial role in the regulation of immune responses . Inhibition of AChE can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Pharmacokinetics
Similar indolin-2-one compounds have been found to display favorable drug-like properties .
Result of Action
Related indolin-2-one compounds have been found to exhibit significant antibacterial activity and neuroprotective effects .
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c25-17(12-14-6-2-1-3-7-14)21-19-22-23-20(28-19)27-13-18(26)24-11-10-15-8-4-5-9-16(15)24/h1-9H,10-13H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALXMJATDTZIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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